
2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with 2-oxo-2-phenylethanol, followed by the introduction of the furan-2-ylcarbonyl group through an amide coupling reaction. The reaction conditions often require the use of catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 4-[(2-thienylcarbonyl)amino]benzoate
- 2-Oxo-2-phenylethyl 4-[(3-pyridylcarbonyl)amino]benzoate
Uniqueness
2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring’s reactivity and ability to participate in various chemical reactions make this compound particularly versatile in synthetic chemistry and drug development.
Properties
Molecular Formula |
C20H15NO5 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
phenacyl 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C20H15NO5/c22-17(14-5-2-1-3-6-14)13-26-20(24)15-8-10-16(11-9-15)21-19(23)18-7-4-12-25-18/h1-12H,13H2,(H,21,23) |
InChI Key |
VBZKNIYQJQECGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


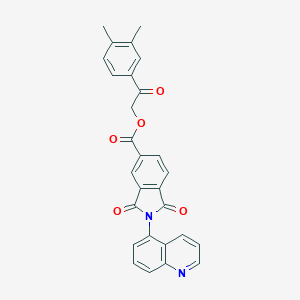
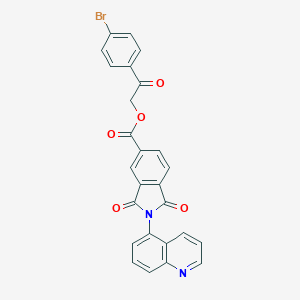
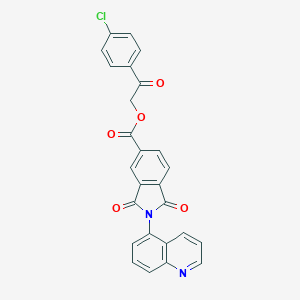


-yl)methanone](/img/structure/B340065.png)
![17-(3-Hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B340073.png)
![2-[4-(Azepane-1-carbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B340075.png)
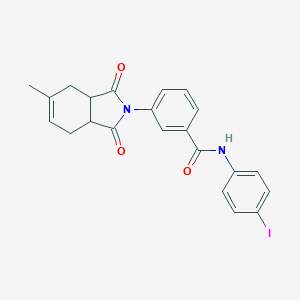
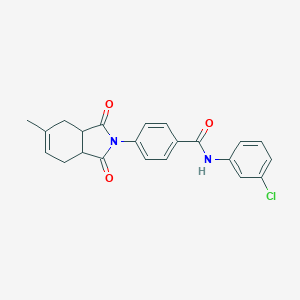
![4,5,6,7-TETRACHLORO-2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B340079.png)
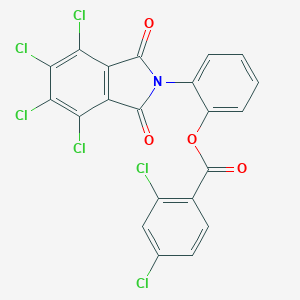
![2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE](/img/structure/B340084.png)
![2-(2,4-Dimethylphenyl)-5-[2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B340085.png)
